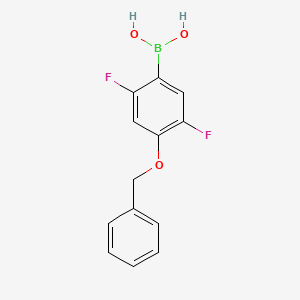

2,5-Difluoro-4-benzyloxyphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Difluoro-4-benzyloxyphenylboronic acid, also known as 2,5-DFBPBA, is a boron-containing organic compound that is widely used in synthetic organic chemistry. It is a versatile reagent that is used in many different applications, including the synthesis of organometallic compounds, the preparation of polymers, and the catalytic activation of organic reactions. This compound has been used in a wide range of scientific research applications, including the study of biological systems, the development of new pharmaceuticals, and the synthesis of complex organic molecules.

Aplicaciones Científicas De Investigación

Lithium-Ion Batteries

The research on fluorinated boronic esters, closely related to 2,5-Difluoro-4-benzyloxyphenylboronic acid, highlights their potential as dual functional additives for lithium-ion batteries. These compounds can serve as overcharge protection additives and anion receptors, improving the safety and efficiency of lithium-ion batteries. For instance, 2-(pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole, a compound with a structure similar to the subject compound, was found to have a reversible redox potential, making it a promising redox shuttle for battery technology (Weng et al., 2011). Additionally, its role as an anion receptor was explored to dissolve LiF generated during battery operation, further emphasizing its utility in enhancing lithium-ion battery performance (Chen & Amine, 2007).

Organic Synthesis

In the realm of organic synthesis, the versatility of fluorinated compounds, including those derived from or related to 2,5-Difluoro-4-benzyloxyphenylboronic acid, is demonstrated through their incorporation into a wide array of synthetic pathways. This includes the synthesis of difluorinated pseudopeptides using chiral α,α-difluoro-β-amino acids in the Ugi reaction, showcasing the compound's potential in the synthesis of complex organic molecules with specific functional properties (Gouge, Jubault, & Quirion, 2004). Furthermore, the development of novel fluorescence probes for the detection of reactive oxygen species indicates the compound's application in creating sensitive and selective detection systems for biological and chemical studies (Setsukinai et al., 2003).

Fluorescent Probes and Sensors

The synthesis and application of fluorinated compounds extend to the development of fluorescent probes and sensors. The high acidity and selective reactivity of fluorinated phenols, derived from similar boronic acids, enable the creation of probes that can detect specific cations or changes in pH, offering tools for chemical and biological analysis (Tanaka et al., 2001). These advancements underscore the significant role that fluorinated boronic acids play in the development of high-performance sensing technologies.

Propiedades

IUPAC Name |

(2,5-difluoro-4-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-11-7-13(12(16)6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUICRYLUTUUEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)OCC2=CC=CC=C2)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Difluoro-4-benzyloxyphenylboronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol](/img/structure/B1316669.png)